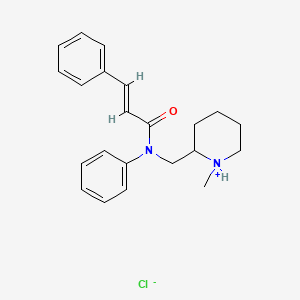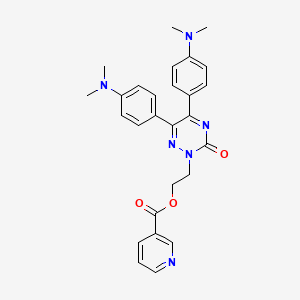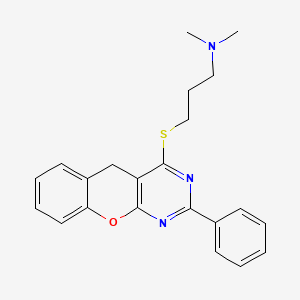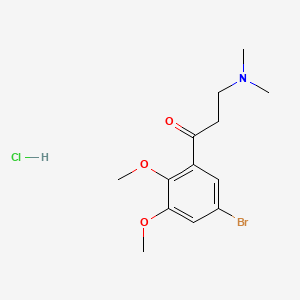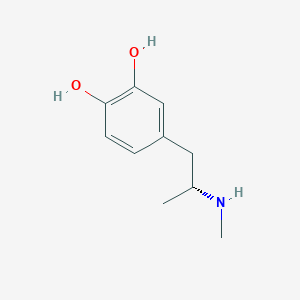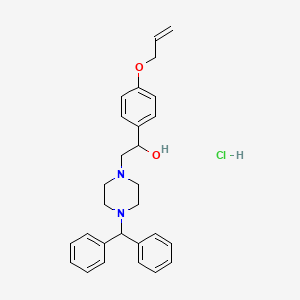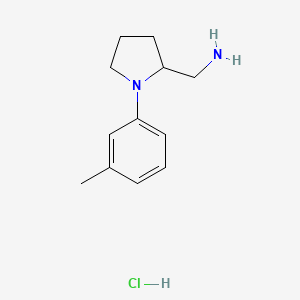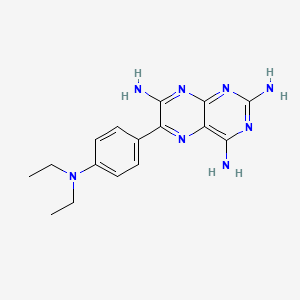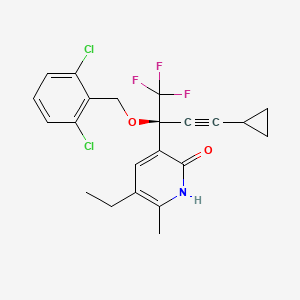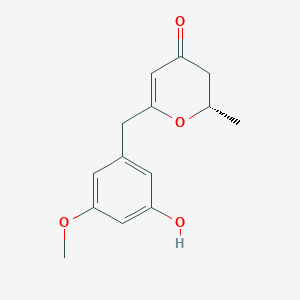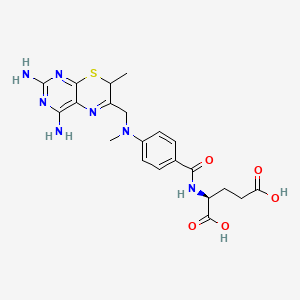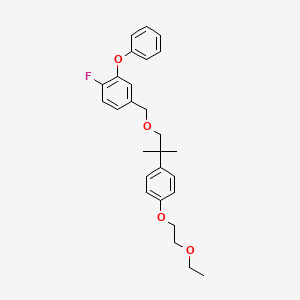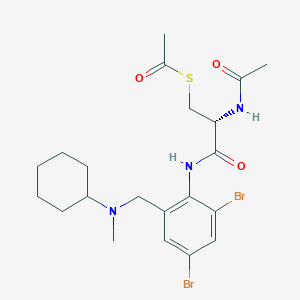
Glyceryl 1-acetate distearate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glyceryl 1-acetate distearate, also known as 3-acetoxy-1,2-propanediyl dioctadecanoate, is a chemical compound with the molecular formula C41H78O6. It is an ester derived from glycerol, acetic acid, and stearic acid. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Glyceryl 1-acetate distearate can be synthesized through the esterification of glycerol with stearic acid and acetic acid. The reaction typically involves the use of a catalyst, such as sodium stearate, and is carried out under vacuum pressure at temperatures ranging from 220 to 260°C . The reaction is performed in a transesterification reactor, and the resulting product is quenched to obtain the final compound.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of hydrogenated oils and glycerol as raw materials. The process includes the transesterification reaction mentioned above, followed by quenching and purification steps to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Glyceryl 1-acetate distearate undergoes various chemical reactions, including:
Esterification: The formation of esters from acids and alcohols.
Hydrolysis: The breakdown of esters into acids and alcohols in the presence of water.
Oxidation: The addition of oxygen or removal of hydrogen from the compound.
Common Reagents and Conditions
Esterification: Catalysts such as sodium stearate, high temperatures (220-260°C), and vacuum pressure.
Hydrolysis: Acidic or basic conditions with the presence of water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Esterification: this compound.
Hydrolysis: Glycerol, stearic acid, and acetic acid.
Oxidation: Various oxidized derivatives depending on the specific conditions and reagents used.
Applications De Recherche Scientifique
Glyceryl 1-acetate distearate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential anti-inflammatory properties and its role in biological systems.
Mécanisme D'action
The mechanism of action of glyceryl 1-acetate distearate involves its interaction with biological membranes and enzymes. It is believed to exert its effects by modulating the activity of specific enzymes and receptors involved in inflammatory pathways . The compound’s molecular targets include pro-inflammatory cytokines and chemokines, which play a crucial role in the inflammatory response .
Comparaison Avec Des Composés Similaires
Similar Compounds
Glyceryl monostearate: An ester of glycerol and stearic acid, commonly used as an emulsifier in food and pharmaceuticals.
Glyceryl distearate: Similar to glyceryl 1-acetate distearate but lacks the acetate group, used in personal care products.
Triacetin: An ester of glycerol and acetic acid, used as a plasticizer and solvent.
Uniqueness
This compound is unique due to its specific combination of glycerol, acetic acid, and stearic acid, which imparts distinct chemical and physical properties. Its ability to act as an emulsifier and stabilizer in various formulations makes it valuable in both scientific research and industrial applications .
Propriétés
Numéro CAS |
13382-52-0 |
|---|---|
Formule moléculaire |
C41H78O6 |
Poids moléculaire |
667.1 g/mol |
Nom IUPAC |
(3-acetyloxy-2-octadecanoyloxypropyl) octadecanoate |
InChI |
InChI=1S/C41H78O6/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-40(43)46-37-39(36-45-38(3)42)47-41(44)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h39H,4-37H2,1-3H3 |
Clé InChI |
KAEJGTHBJCWMSD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C)OC(=O)CCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


